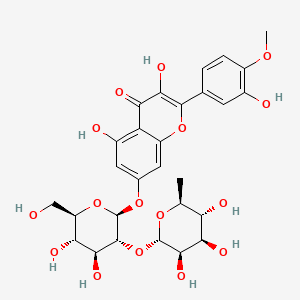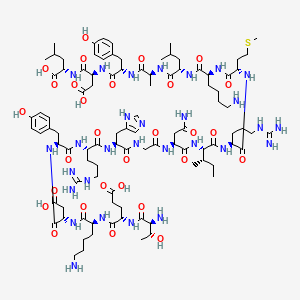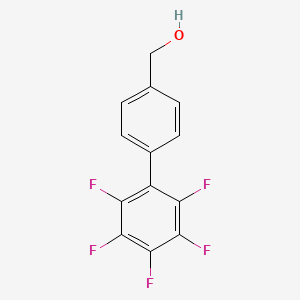
(2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by the presence of a biphenyl core with five fluorine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentafluorobenzene and a suitable biphenyl precursor.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to form the biphenyl core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Hydroxylation: The final step involves the introduction of the methanol group through a hydroxylation reaction. This can be achieved using reagents such as borane-tetrahydrofuran complex (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production methods for (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the biphenyl core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Chemistry
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methane: Similar structure with a methane group instead of a methanol group.
Uniqueness
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is unique due to the presence of both a highly fluorinated biphenyl core and a methanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C13H7F5O |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
[4-(2,3,4,5,6-pentafluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H7F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4,19H,5H2 |
InChI Key |
VGXOQQFKLFLPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


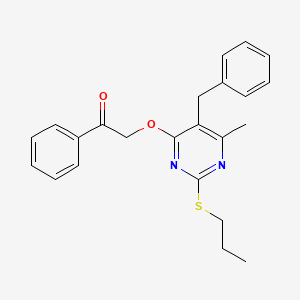
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
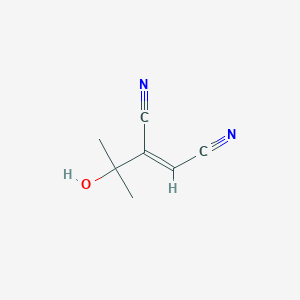
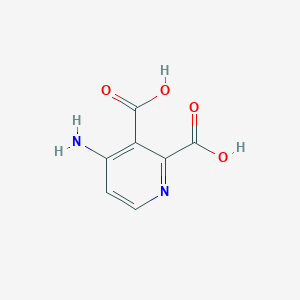
![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
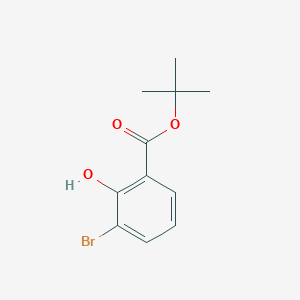
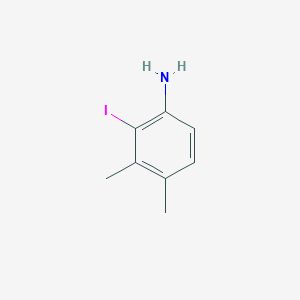
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
